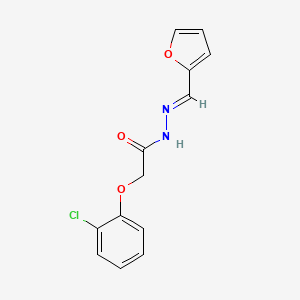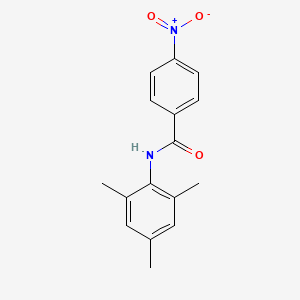![molecular formula C8H12O2 B11948474 Bicyclo[2.2.2]oct-7-ene-2,5-diol CAS No. 60239-28-3](/img/structure/B11948474.png)
Bicyclo[2.2.2]oct-7-ene-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[222]oct-7-ene-2,5-diol is an organic compound with the molecular formula C8H12O2 It is a bicyclic structure featuring two hydroxyl groups attached to a bicyclo[222]octene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,5-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The hydroxyl groups can then be introduced through subsequent functionalization reactions. For example, the compound can be prepared by the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione using suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and functional group transformations can be applied to scale up the production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, such as alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Bicyclo[2.2.2]oct-7-ene-2,5-dione or bicyclo[2.2.2]oct-7-ene-2,5-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane derivatives.
Substitution: Halogenated bicyclo[2.2.2]oct-7-ene derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-7-ene-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-diol depends on its specific application. In chemical reactions, its bicyclic structure and hydroxyl groups play a crucial role in determining its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with carboxylic acid functionalities.
Bicyclo[2.2.2]oct-7-ene-2,5-dione: A related compound with ketone groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,5-diol is unique due to its specific arrangement of hydroxyl groups on the bicyclic framework, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and development.
Propriétés
Numéro CAS |
60239-28-3 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
bicyclo[2.2.2]oct-7-ene-2,5-diol |
InChI |
InChI=1S/C8H12O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-10H,3-4H2 |
Clé InChI |
KAZXCICULANIQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC(C1O)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)




![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)







